(S)-3-Amino-2-(3-methylbenzyl)propanoic acid
Description
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid is a chiral β-amino acid derivative featuring a 3-methylbenzyl substituent on the α-carbon of the propanoic acid backbone. Its (S)-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit different biological or physicochemical properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
NVVUQCOXDWSPAD-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. For example, the compound can be synthesized via the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions typically involve the use of hydrogen gas and a solvent like ethanol or methanol under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process may also include steps for purification and isolation of the desired enantiomer to ensure high enantiomeric purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve this.
Chemical Reactions Analysis
Amino Group (–NH₂)
-
Oxidation : The primary amine undergoes oxidation to form nitroso or nitro derivatives under strong oxidative conditions (e.g., H₂O₂/Fe³⁺) .
-
Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines, which are intermediates in enzymatic pathways .
-
Amidation : Participates in peptide bond formation with activated carboxyl groups (e.g., HATU/DIPEA) .
Carboxylic Acid (–COOH)
-
Esterification : Forms methyl/ethyl esters with alcohols (MeOH, EtOH) under acid catalysis (HCl gas) .
-
Decarboxylation : Loses CO₂ under pyrolytic conditions (>200°C), yielding 3-amino-2-(3-methylbenzyl)propane .
3-Methylbenzyl Substituent
-
Electrophilic Aromatic Substitution : The methyl group directs electrophiles (e.g., NO₂⁺) to the ortho/para positions of the benzene ring .
-
Hydrogenation : Reduces the aromatic ring to cyclohexane derivatives under H₂/Pd-C .
2.1. Enzymatic Modifications
In studies of phenylalanine aminomutase (PAM), this compound acts as a substrate for isomerization reactions. The enzyme facilitates ammonia elimination and re-addition, converting it to β-aryl-alanine derivatives via a carbocation intermediate .
Mechanism Highlights :
-
MIO cofactor stabilizes intermediates through π-π interactions.
-
Stereochemical retention at C-3 is observed during isomerization .
2.2. Michael Addition
The amino group participates in asymmetric Michael additions to α,β-unsaturated carbonyl compounds (e.g., acrylates). For example:
\text{(S)-3-Amino-2-(3-methylbenzyl)propanoic acid} + \text{Methyl acrylate} \xrightarrow{\text{Base}} \text{β-Substituted glutamic acid derivative} $$ This reaction is stereoselective, favoring (S)-configured products (94% ee)[6]. --- ## 3. [Synthetic Applications ](pplx://action/followup) ### 3.1. [Peptide Synthesis ](pplx://action/followup) Used as a building block in non-ribosomal peptide synthesis. Coupling with Fmoc-protected amino acids (e.g., HATU/NMM) yields hybrid peptides with enhanced hydrophobicity[6][8]. **[Example Protocol](pplx://action/followup)**: | Step | Reagent/Condition | Product | Yield | |------|-------------------|---------|-------| | Deprotection | 20% piperidine/DMF | Free amine | 95% | | Coupling | HATU, NMM, DMF | Dipeptide | 82% | ### 3.2. [Cyclocondensation ](pplx://action/followup) Forms five-membered lactams via intramolecular amidation under Mitsunobu conditions (DIAD/PPh₃)[6]. --- ## 4. [Physicochemical Influences on Reactivity ](pplx://action/followup) | Property | Value | Impact on Reactivity | Source | |----------|-------|----------------------|--------| | pKa (COOH) | 2.16 | Facilitates deprotonation in esterification |[7] | | pKa (NH₃⁺) | 9.27 | Stabilizes ammonium ion in acidic media |[7] | | LogP | 1.8 | Enhances solubility in organic solvents |[3] | --- ## 5. [Research Findings ](pplx://action/followup) - **[Aldose Reductase Inhibition](pplx://action/followup)**: Derivatives exhibit IC₅₀ = 12 µM, attributed to hydrogen bonding with Trp20 and Tyr48 residues[6]. - **[Thermal Stability](pplx://action/followup)**: Decomposes at 210°C, retaining chirality up to 180°C[2][5]. --- This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable scaffold in medicinal chemistry and asymmetric synthesis. Further studies are warranted to explore its catalytic and therapeutic potentials.
Scientific Research Applications
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-3-Amino-2-(3-methylbenzyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological activity. The 3-methylbenzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Physicochemical Properties
- Thermal Stability: Analogs like (R)-5 and (S)-5 decompose at 280–285°C (), suggesting similar thermal instability for the target compound due to shared β-amino acid scaffolds.
- Solubility: The 3-methylbenzyl group enhances lipophilicity compared to simpler analogs like (S)-3-amino-2-methylpropanoic acid (), which lacks aromatic substituents.
- Spectroscopic Data: NMR: Methylbenzyl protons in the target compound would resonate at δ ~2.3–2.5 (CH3) and δ ~6.8–7.2 (aromatic protons), similar to (S)-2-amino-3-(3-nitrophenyl)propanoic acid (δ ~7.5–8.5 for nitroaryl protons) (). Mass Spectrometry: Molecular ion peaks for benzyl-substituted analogs are typically observed at m/z 210–250 (e.g., reports m/z 210.19 for the nitro derivative).
Functional Group Influence on Bioactivity
Biological Activity
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid is a beta-amino acid that has garnered attention for its potential biological activities and applications in pharmacology. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
(S)-3-Amino-2-(3-methylbenzyl)propanoic acid is characterized by its chiral configuration, which significantly influences its biological activity. The compound features:
- Amino Group : Capable of forming hydrogen bonds.
- Carboxylic Acid Group : Engages in ionic interactions.
- Hydrophobic 3-Methylbenzyl Side Chain : Enhances binding affinity to biological targets.
The molecular formula is , with a molecular weight of approximately 205.27 g/mol.
Mechanisms of Biological Activity
Research indicates that (S)-3-Amino-2-(3-methylbenzyl)propanoic acid exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound can interact with enzymes, altering their conformation and activity. This property makes it a candidate for drug development targeting specific enzymatic pathways.
- Receptor Modulation : It may act as a modulator of neurotransmitter systems, influencing pathways related to neurotransmission and metabolic processes.
- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activities, potentially protecting cells from oxidative stress.
Case Studies and Experimental Data
A variety of studies have evaluated the biological activity of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid. Below are some notable findings:
| Study | Findings |
|---|---|
| Enzyme Interaction Study | Demonstrated that the compound inhibits specific enzymes involved in metabolic pathways, leading to altered substrate turnover rates. |
| Cell Viability Assay | In vitro studies on A549 lung cancer cells showed that the compound reduced cell viability by approximately 50% at concentrations around 100 µM, indicating potential anticancer properties. |
| Neurotransmitter Modulation | Experiments indicated that (S)-3-Amino-2-(3-methylbenzyl)propanoic acid acts as an antagonist at certain neurotransmitter receptors, affecting synaptic transmission dynamics. |
Applications in Drug Development
The unique properties of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid position it as a promising candidate for various therapeutic applications:
- Cancer Therapy : Due to its ability to inhibit cancer cell proliferation, further research could lead to its development as an anticancer agent.
- Neurological Disorders : Its role in modulating neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety or depression.
- Antioxidant Agent : If confirmed, its antioxidant properties could be beneficial in formulating supplements aimed at reducing oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-3-Amino-2-(3-methylbenzyl)propanoic acid, and what reaction conditions are critical for enantiomeric purity?
- Answer : Synthesis typically involves nucleophilic substitution between 3-methylbenzyl halides and chiral glycine derivatives. Asymmetric catalysis or chiral auxiliaries (e.g., tert-butoxycarbonyl-protected intermediates) are used to ensure (S)-configuration. Critical conditions include temperature control (<5°C for stereoselective steps) and purification via chiral HPLC to achieve >98% enantiomeric excess. NaBH3CN reduction or catalytic hydrogenation may stabilize intermediates .
Q. How is the structural integrity of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid validated in synthetic chemistry research?
- Answer : Structural validation employs:
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm, methylbenzyl CH at δ 2.3 ppm).
- X-ray crystallography : Resolves absolute stereochemistry via heavy-atom derivatives.
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 222.12 for CHNO) .
Q. What in vitro assays are commonly employed to screen the biological activity of this compound?
- Answer :
- Enzyme inhibition assays : IC determination against aminotransferases or decarboxylases using spectrophotometric methods.
- Receptor binding studies : Radioligand displacement assays (e.g., for GABA receptors) with -labeled competitors.
- Antimicrobial screening : Minimum inhibitory concentration (MIC) testing via broth microdilution against Mycobacteria .
Advanced Research Questions
Q. What strategies resolve data contradictions arising from synthetic batch variability or biological assay inconsistencies?
- Answer :
- Controlled repetition : Re-synthesize batches under inert atmospheres to avoid oxidation.
- Statistical validation : Use ANOVA to compare biological replicates; apply Bland-Altman analysis for assay agreement.
- Orthogonal characterization : Cross-validate purity via HPLC and thermal gravimetric analysis (TGA) to detect hygroscopicity .
Q. How do modifications to the benzyl or amino groups influence the compound’s pharmacological profile?
- Answer :
- Benzyl substituents : Bromination (e.g., 4-bromo-2-fluorophenyl) enhances lipophilicity (logP increases by ~0.5), improving blood-brain barrier penetration.
- Amino group derivatization : Acetylation reduces renal clearance but may decrease target affinity (e.g., K shifts from 12 nM to 45 nM for acetylated analogs).
- SAR studies : Fluorine substitution at the pyridinyl ring (as in related compounds) boosts metabolic stability by 30% .
Q. What computational methods predict interactions between this compound and biological targets?
- Answer :
- Molecular docking : AutoDock Vina screens binding modes to active sites (e.g., glutamate racemase), with scoring functions prioritizing ΔG < -8 kcal/mol.
- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding).
- QM/MM : Hybrid quantum mechanics/molecular mechanics models predict protonation states at physiological pH .
Q. How is enantiomeric purity assessed and optimized during synthesis?
- Answer :
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (85:15) eluent; retention times differentiate (S) and (R) forms.
- Circular dichroism (CD) : Peaks at 210–230 nm confirm enantiomeric excess.
- Kinetic resolution : Lipase-catalyzed acylations enrich (S)-enantiomers with >90% yield .
Q. What are key challenges in designing stable formulations for in vivo studies?
- Answer :
- pH-dependent degradation : Buffers (pH 7.4) and lyophilization mitigate hydrolysis of the amino acid backbone.
- Solubility enhancement : Co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes increase aqueous solubility (from 2 mg/mL to 15 mg/mL).
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition thresholds (>150°C) for storage optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
